molecular formula C15H16N2O2 B6267351 3,5-bis(1-cyano-1-methylethyl)benzoic acid CAS No. 1085181-50-5

3,5-bis(1-cyano-1-methylethyl)benzoic acid

Cat. No. B6267351
CAS RN: 1085181-50-5
M. Wt: 256.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(1-cyano-1-methylethyl)benzoic acid, commonly referred to as 3,5-DCMB, is a synthetic organic compound with a wide range of applications in science and industry. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 211.24 g/mol. 3,5-DCMB is used in a variety of synthetic organic chemistry applications, including the synthesis of dyes, pharmaceuticals, and polymers. It is also used in the production of nanomaterials, such as carbon nanotubes and nanorods. In addition, 3,5-DCMB has been studied for its potential applications in biomedicine, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as an anti-inflammatory agent.

Mechanism of Action

3,5-DCMB is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (3,5-bis(1-cyano-1-methylethyl)benzoic acid). 3,5-bis(1-cyano-1-methylethyl)benzoic acid is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of 3,5-bis(1-cyano-1-methylethyl)benzoic acid, 3,5-DCMB can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
3,5-DCMB has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3,5-DCMB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3,5-DCMB has been shown to reduce oxidative stress and lipid peroxidation. These effects may be beneficial in the treatment of inflammatory and oxidative stress-related diseases, such as asthma, rheumatoid arthritis, and atherosclerosis.

Advantages and Limitations for Lab Experiments

3,5-DCMB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is soluble in organic solvents and has a high melting point, making it ideal for use in organic synthesis. However, 3,5-DCMB is toxic and should be handled with care. In addition, it is not suitable for use in living organisms due to its toxicity.

Future Directions

The potential applications of 3,5-DCMB are vast, and there are many potential future directions for research. These include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into the synthesis of 3,5-DCMB and its derivatives could lead to new and improved molecules with improved properties. Finally, research into the use of 3,5-DCMB in nanomaterials and other materials could lead to new and improved materials with novel properties.

Synthesis Methods

3,5-DCMB is synthesized from the reaction of 3,5-dichlorobenzoic acid and cyanoacetic acid in the presence of a base, such as sodium hydroxide. The reaction produces a white solid that is soluble in organic solvents and has a molecular weight of 211.24 g/mol. The reaction can be carried out in a variety of solvents, including acetone, ethanol, and methanol. The reaction conditions, such as temperature and time, should be optimized to achieve the desired yield.

Scientific Research Applications

3,5-DCMB is used in a variety of scientific research applications, including the synthesis of dyes, pharmaceuticals, and polymers. It is also used in the production of nanomaterials, such as carbon nanotubes and nanorods. In addition, 3,5-DCMB has been studied for its potential applications in biomedicine, including as an inhibitor of the enzyme cyclooxygenase-2 (3,5-bis(1-cyano-1-methylethyl)benzoic acid) and as an anti-inflammatory agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-bis(1-cyano-1-methylethyl)benzoic acid involves the reaction of 3,5-dihydroxybenzoic acid with 1-cyano-1-methylethyl bromide in the presence of a base to form the intermediate 3,5-bis(1-cyano-1-methylethyl)benzoic acid. The intermediate is then treated with an acid to obtain the final product.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "1-cyano-1-methylethyl bromide", "Base", "Acid" ], "Reaction": [ "Step 1: Dissolve 3,5-dihydroxybenzoic acid in a suitable solvent.", "Step 2: Add 1-cyano-1-methylethyl bromide to the reaction mixture.", "Step 3: Add a base to the reaction mixture and stir for a suitable time period.", "Step 4: Isolate the intermediate 3,5-bis(1-cyano-1-methylethyl)benzoic acid by filtration or extraction.", "Step 5: Treat the intermediate with an acid to obtain the final product, 3,5-bis(1-cyano-1-methylethyl)benzoic acid." ] }

CAS RN

1085181-50-5

Product Name

3,5-bis(1-cyano-1-methylethyl)benzoic acid

Molecular Formula

C15H16N2O2

Molecular Weight

256.3

Purity

93

Origin of Product

United States

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